8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
“8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic compound that belongs to the class of pyrimidotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidotriazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the morpholine and thiophene moieties are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could be used to modify the pyrimidotriazine core or other functional groups.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
In medicine, it may be explored for its potential pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidotriazines: Other compounds in this class may include various substituted pyrimidotriazines with different functional groups.
Morpholine Derivatives: Compounds containing the morpholine moiety.
Thiophene Derivatives: Compounds containing the thiophene ring.
Uniqueness
The uniqueness of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” lies in its specific combination of functional groups and its potential biological activities. Its structural features may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
8-methyl-2-morpholin-4-yl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C15H17N5O2S/c1-10-9-12(21)20-13(11-3-2-8-23-11)17-14(18-15(20)16-10)19-4-6-22-7-5-19/h2-3,8-9,13H,4-7H2,1H3,(H,16,17,18) |
InChI Key |
GEUFAZWJMXEWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CS4 |
Origin of Product |
United States |
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